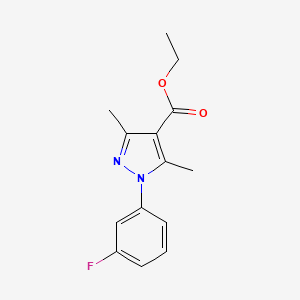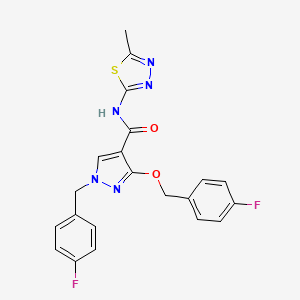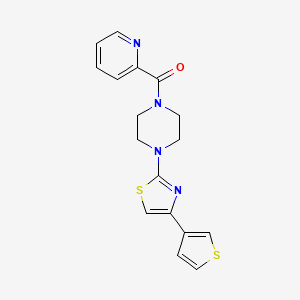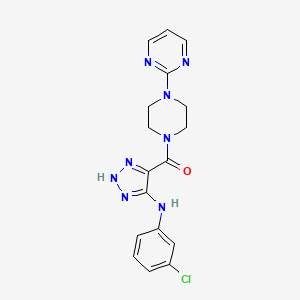![molecular formula C23H17NO4 B2425667 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 900873-11-2](/img/structure/B2425667.png)
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” is a chemical compound. It is also known as N-Benzoyl-p-anisidine, 4’-Methoxybenzanilide, and N-(4-Methoxyphenyl)benzamide . Its chemical formula is C14H13NO2 .
Synthesis Analysis
The synthesis of benzamides, including “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” can be viewed using Java or Javascript . The molecular weight of this compound is 257.2845 .Chemical Reactions Analysis
The chemical reactions involving “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” are usually produced from the reaction between carboxylic acids and amines at high temperature .Applications De Recherche Scientifique
Pharmacological Applications
- Analgesic and Antidepressive Effects : Research on δ-opioid agonists, including compounds structurally related to N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, has demonstrated promising analgesic and antidepressive effects without inducing receptor internalization or locomotor activation, suggesting potential for chronic pain treatment (Nozaki et al., 2012).
Antibacterial Applications
- Antibacterial Activity : Compounds derived from 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as novel organic compounds with significant antibacterial properties (Behrami & Dobroshi, 2019).
Corrosion Inhibition
- Corrosion Inhibition : N-phenyl-benzamide derivatives have been evaluated for their effectiveness in inhibiting acidic corrosion of mild steel, with certain derivatives showing high inhibition efficiency. This research indicates that such compounds could serve as efficient corrosion inhibitors in industrial applications (Mishra et al., 2018).
Antioxidant Properties
- Antioxidant Activity : A novel compound with a similar benzamide structure has been studied for its antioxidant properties using DPPH free radical scavenging test, suggesting potential applications in preventing oxidative stress-related damage (Demir et al., 2015).
Molecular Modeling and Antimicrobial Activity
- Antimicrobial Activity and Molecular Modeling : Novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have demonstrated significant antimicrobial activity. Molecular docking studies with these compounds provide insights into their potential mechanism of action, which could guide the development of new antimicrobial agents (Mandala et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDOJVIXUENHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425590.png)



![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 4-bromobenzoate](/img/structure/B2425600.png)
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
